Hydronidona

Descripción general

Descripción

Hydronidone has antifibrotic activity.

Aplicaciones Científicas De Investigación

Tratamiento de la Fibrosis Hepática

Hydronidona: ha demostrado ser prometedora como agente antifibrótico, particularmente en el tratamiento de la fibrosis hepática. Es un derivado novedoso de la pirfenidona, que está aprobada por la FDA para el tratamiento de la fibrosis pulmonar idiopática. Las investigaciones indican que la this compound puede atenuar la fibrosis hepática al inhibir la activación de las células estrelladas hepáticas, un proceso clave en el desarrollo de la fibrosis .

Manejo de la Hepatitis B Crónica

En pacientes con hepatitis B crónica, la this compound se ha evaluado por su eficacia en la reducción de la fibrosis hepática. Un ensayo controlado aleatorizado de fase 2 demostró que el compuesto podría mejorar la fibrosis hepática, como lo demuestra una reducción en la puntuación de Ishak, que se utiliza para cuantificar el grado de fibrosis .

Estudios de Interacción Farmacocinética entre Fármacos

La this compound ha formado parte de estudios farmacocinéticos para comprender sus interacciones con otros fármacos, como el entecavir, un medicamento que se utiliza para tratar la hepatitis B. Estos estudios son cruciales para el desarrollo de terapias combinadas que podrían ofrecer un nuevo enfoque para tratar la fibrosis viral .

Inducción de Apoptosis en Células Hepáticas

Las investigaciones han demostrado que la this compound puede inducir la apoptosis en las células estrelladas hepáticas activadas a través de las vías apoptóticas mitocondriales asociadas al estrés del retículo endoplásmico. Este mecanismo es significativo porque ofrece un enfoque específico para tratar la fibrosis hepática al promover la muerte de las células fibrogénicas .

Seguridad y Tolerabilidad en Humanos

La seguridad y la tolerabilidad de la this compound se han evaluado en sujetos sanos. Los estudios han investigado su farmacocinética, incluida la absorción, distribución, metabolismo y excreción, para establecer un régimen de dosificación seguro para un mayor desarrollo clínico .

Mecanismo De Acción

Target of Action

Hydronidone primarily targets hepatic stellate cells (HSCs), which play a crucial role in the development of liver fibrosis . By inhibiting the activation of HSCs, Hydronidone can effectively reduce collagen synthesis and curb the process of liver fibrosis .

Biochemical Pathways

The primary biochemical pathway affected by Hydronidone is the TGFβ-Smad signaling pathway. By promoting the degradation of TGFβRI through the upregulation of Smad7, Hydronidone inhibits this pathway, thereby preventing the activation of HSCs and the subsequent synthesis of collagen .

Pharmacokinetics

Hydronidone exhibits linear pharmacokinetics within the dose range of 30–120 mg after a single oral dose . It is rapidly absorbed, with a median time to maximum plasma concentration (tmax) of 0.33–0.63 hours, and cleared with a terminal elimination half-life (t1/2) of 1.72–3.10 hours . The pharmacokinetic parameters after multiple doses are similar to those after a single dose . Food intake significantly reduces the rate and extent (by about 20%) of Hydronidone absorption .

Result of Action

The primary result of Hydronidone’s action is the attenuation of liver fibrosis. By inhibiting the activation of HSCs and reducing collagen synthesis, Hydronidone can effectively curb the progression of liver fibrosis . In clinical trials, Hydronidone treatment has been shown to result in the reversal of liver fibrosis in a significant proportion of patients .

Action Environment

The efficacy and stability of Hydronidone can be influenced by various environmental factors. For instance, food intake can significantly affect the absorption of Hydronidone, reducing both the rate and extent of absorption

Análisis Bioquímico

Cellular Effects

Hydronidone has been found to have significant effects on various types of cells and cellular processes. It has been shown to induce apoptosis in activated hepatic stellate cells, a key player in liver fibrosis, through the endoplasmic reticulum stress-associated mitochondrial apoptotic pathway .

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, Hydronidone has been observed to have temporal effects. It was found to be well tolerated and rapidly absorbed, with no accumulation following multiple doses .

Dosage Effects in Animal Models

In animal models, the effects of Hydronidone were found to vary with different dosages. It attenuated liver damage and collagen accumulation, and reduced the expression of fibrosis-related genes .

Metabolic Pathways

It is believed to interact with various enzymes or cofactors .

Transport and Distribution

It is known that Hydronidone is rapidly absorbed and cleared .

Propiedades

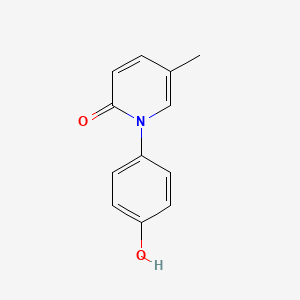

IUPAC Name |

1-(4-hydroxyphenyl)-5-methylpyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-9-2-7-12(15)13(8-9)10-3-5-11(14)6-4-10/h2-8,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NETTXQJYJRFTFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)C=C1)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40459058 | |

| Record name | 1-(4-Hydroxyphenyl)-5-methylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40459058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851518-71-3 | |

| Record name | Hydronidone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0851518713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydronidone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06299 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-(4-Hydroxyphenyl)-5-methylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40459058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDRONIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RXQ128313W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.